

Application Notes and Protocols for In Vitro Assessment of UNC9975 Functional Selectivity

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Compound of Interest

Compound Name: UNC9975

Cat. No.: B15579073

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Introduction

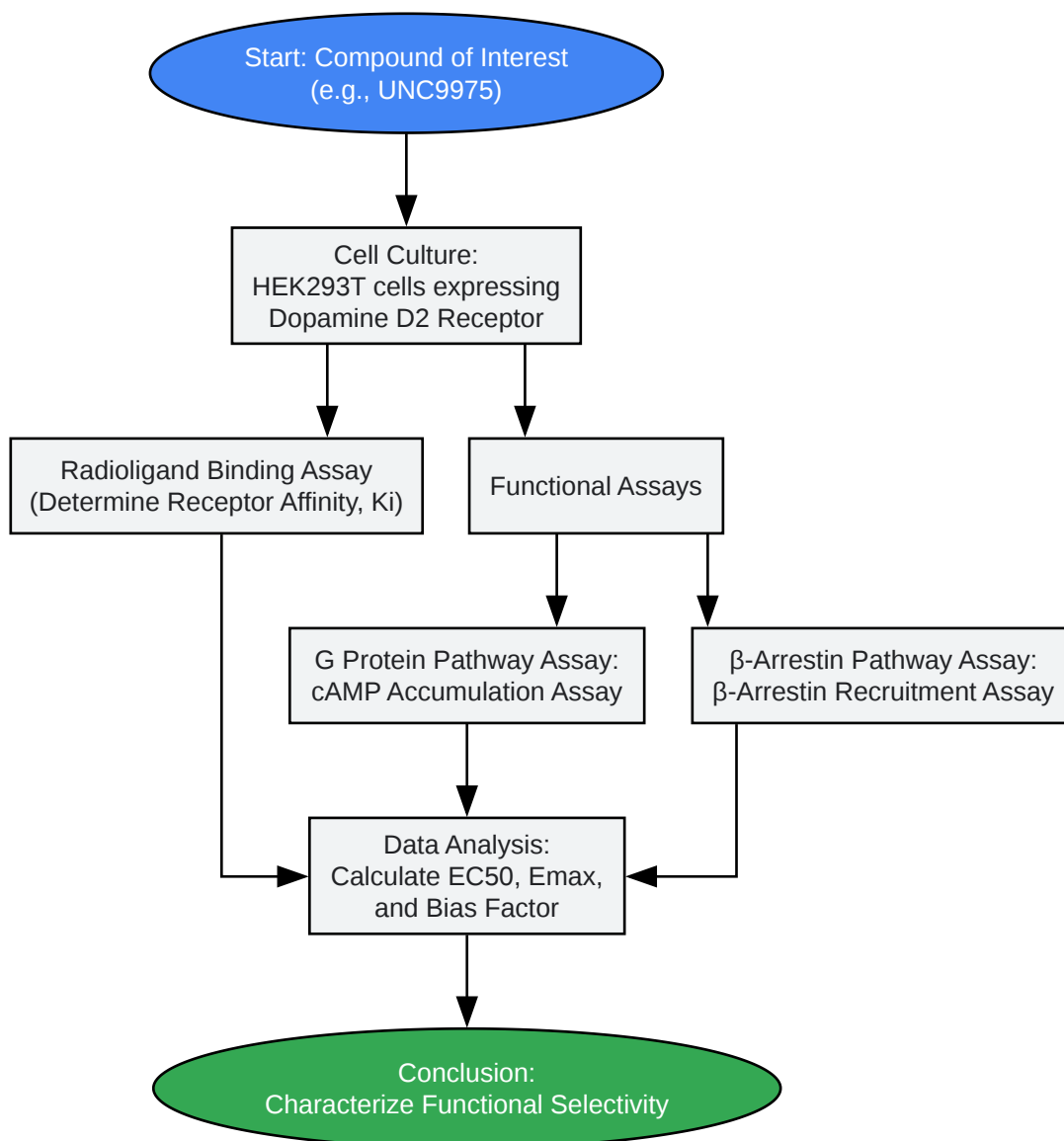
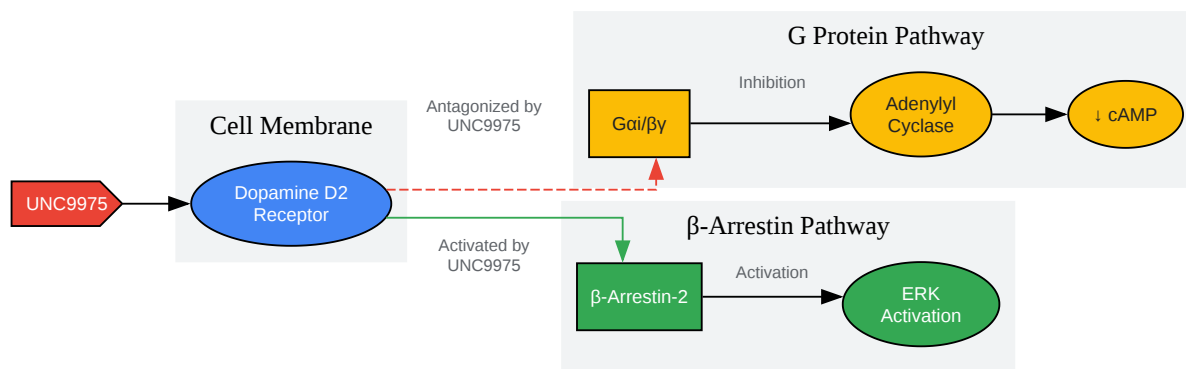
UNC9975 is a functionally selective ligand for the dopamine D2 receptor (D2R), demonstrating a bias towards the β -arrestin signaling pathway over the canonical G protein-mediated pathway.^{[1][2][3]} Specifically, it acts as an antagonist of Gi-regulated cAMP production while concurrently serving as a partial agonist for the interaction between the D2R and β -arrestin-2.^{[1][2][3]} This unique pharmacological profile makes **UNC9975** a valuable research tool for dissecting the distinct roles of G protein and β -arrestin signaling in both normal physiology and pathological conditions, particularly in the context of developing novel antipsychotic therapeutics with potentially fewer motor side effects.^{[2][3][4]}

These application notes provide detailed protocols for in vitro assays designed to characterize the functional selectivity of **UNC9975** and similar compounds at the D2R.

Signaling Pathway of D2R Ligands

The dopamine D2 receptor, a Gi-coupled G protein-coupled receptor (GPCR), can signal through two primary pathways upon ligand binding. The canonical pathway involves the activation of the heterotrimeric G protein G α_i , leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The non-canonical pathway is initiated by the recruitment of β -arrestin proteins to the activated receptor, which can trigger downstream signaling cascades, such as the activation of extracellular signal-regulated

kinases (ERK). Functionally selective ligands like **UNC9975** preferentially activate one pathway over the other.



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